N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide
Description
N’-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused with a chromene moiety, and it is further functionalized with a carbohydrazide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O3S/c18-11-5-3-7-13-14(11)19-17(25-13)21-20-15(22)10-8-9-4-1-2-6-12(9)24-16(10)23/h1-8H,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNOYWIPWJXZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-chlorobenzo[d]thiazole-2-amine with 2-oxo-2H-chromene-3-carboxylic acid hydrazide under appropriate reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .
Scientific Research Applications
N’-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of N’-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and chromene-based molecules, such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N’-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is unique due to its specific combination of functional groups and structural features.
Biological Activity
N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its structural features and biological activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with related compounds.
Structural Overview
The compound features a chromene core fused with a benzo[d]thiazole moiety and is functionalized with a carbohydrazide group . This unique structure contributes to its biological properties and makes it a subject of interest in drug development.
The primary biological activity of this compound is attributed to its inhibition of cyclooxygenase (COX) enzymes , which play a crucial role in the arachidonic acid pathway responsible for the synthesis of inflammatory mediators such as prostaglandins. The inhibition of COX enzymes leads to:
- Reduced production of inflammatory mediators
- Anti-inflammatory effects
- Analgesic properties
This mechanism suggests potential applications in treating conditions characterized by inflammation and pain.
Biological Activity Data
Research indicates that this compound exhibits significant biological activity, particularly in anti-inflammatory and analgesic contexts. Below is a summary table comparing its activity with related compounds:
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Chromene + Thiazole + Carbohydrazide | Anti-inflammatory, Analgesic | TBD |
| 4-Chloroquinoline | Chlorine-substituted quinoline ring | Antimicrobial | 5.0 |
| Benzothiazole derivatives | Thiazole moiety | Diverse biological activities | 3.0 |
| Coumarin derivatives | Coumarin core | Antioxidant, Anti-cancer | 2.7 |
Pharmacokinetics
Similar compounds in the literature indicate that this compound may have good bioavailability and absorption characteristics within biological systems. The pharmacokinetic profile is essential for understanding its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
